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Compound of Interest

Compound Name: p-Decyloxyphenol

Cat. No.: B1306926

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
decyloxyphenol, a key intermediate in various chemical syntheses. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering valuable insights for its identification, characterization, and application in research
and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of p-decyloxyphenol.

'H NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
6.78 d 2H Ar-H (ortho to -OH)
6.7 q oH Ar-H (ortho to -
O(CH2)9CHs)
4.85 S 1H Ar-OH
3.88 t 2H -OCHz-
1.74 p 2H -OCH2CH2-
1.43-1.26 m 14H -(CHz)7-
0.88 t 3H -CHs
d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet
13C NMR (Carbon NMR) Data
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Chemical Shift (8) ppm Assignment
153.2 C-O (An)
149.8 C-OH (Ar)
116.1 CH (Ar)
115.5 CH (Ar)
68.6 -OCHa-
31.9 -CHa-
29.6 -CH2z-
29.4 -CH2-
29.3 -CH2z-
26.1 -CHa-
22.7 -CHa-
14.1 -CHs

IR (Infrared) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment

3380 Broad O-H stretch (phenolic)
2925, 2854 Strong C-H stretch (aliphatic)
1508 Strong C=C stretch (aromatic)
1230 Strong C-O stretch (aryl ether)
1175 Medium C-O stretch (phenol)

g5 Strong C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS) Data
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miz Interpretation

250 [M]* (Molecular lon)

110 [CeHsOH]* (Phenolic fragment)

94 [CeHeO]* (Rearrangement fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of p-decyloxyphenol is prepared by dissolving approximately 10-20 mg of the
sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds). A small amount of tetramethylsilane (TMS) may be added as an
internal standard (6 0.00 ppm). The solution is transferred to an NMR tube. Both *H and *3C
NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or
higher. For *H NMR, standard acquisition parameters are used. For 13C NMR, a proton-
decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample of p-decyloxyphenol, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively,
a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium
bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over
the range of 4000-400 cm™2.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)
source. A small amount of the sample is introduced into the instrument, often via a direct
insertion probe or after separation by gas chromatography. The molecules are ionized by a
high-energy electron beam, causing fragmentation. The resulting ions are separated based on
their mass-to-charge ratio (m/z) and detected.
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Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like p-decyloxyphenol.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and protocols for p-decyloxyphenol.
Researchers are encouraged to consult specific instrument manuals and literature for more
detailed procedures and advanced analytical techniques.

 To cite this document: BenchChem. [Spectroscopic Profile of p-Decyloxyphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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